molecular formula C17H22N8OS B12248561 9-(2-methoxyethyl)-6-[5-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

9-(2-methoxyethyl)-6-[5-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B12248561
M. Wt: 386.5 g/mol
InChI Key: IBTPJZDUVHIMJQ-UHFFFAOYSA-N
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Description

9-(2-methoxyethyl)-6-[5-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methoxyethyl group and a thiadiazole-containing pyrrolopyrrole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-6-[5-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the purine ring system, the introduction of the methoxyethyl group, and the construction of the thiadiazole-containing pyrrolopyrrole moiety. Common reagents used in these reactions include alkyl halides, thiadiazole derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques. The goal is to achieve a scalable and cost-effective process that can produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyethyl)-6-[5-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives with potentially different properties.

Scientific Research Applications

9-(2-methoxyethyl)-6-[5-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-6-[5-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with nucleic acids, affecting their function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • **9-(2-methoxyethyl)-6-[5-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the thiadiazole-containing pyrrolopyrrole moiety may confer unique binding affinities or reactivity patterns that are not observed in other compounds with different substituents.

Properties

Molecular Formula

C17H22N8OS

Molecular Weight

386.5 g/mol

IUPAC Name

2-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C17H22N8OS/c1-11-21-22-17(27-11)25-7-12-5-24(6-13(12)8-25)16-14-15(18-9-19-16)23(10-20-14)3-4-26-2/h9-10,12-13H,3-8H2,1-2H3

InChI Key

IBTPJZDUVHIMJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC

Origin of Product

United States

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